molecular formula C10H12N2O3S2 B8046284 methyl N'-(4-acetylphenyl)sulfonylcarbamimidothioate

methyl N'-(4-acetylphenyl)sulfonylcarbamimidothioate

Cat. No.: B8046284
M. Wt: 272.3 g/mol
InChI Key: NISZAFKNXIIQEC-UHFFFAOYSA-N
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Description

Methyl N’-(4-acetylphenyl)sulfonylcarbamimidothioate is an organosulfur compound characterized by the presence of a sulfonylcarbamimidothioate group attached to a methyl and a 4-acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-(4-acetylphenyl)sulfonylcarbamimidothioate typically involves the reaction of 4-acetylphenyl isothiocyanate with methyl sulfonylcarbamimidothioate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of methyl N’-(4-acetylphenyl)sulfonylcarbamimidothioate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl N’-(4-acetylphenyl)sulfonylcarbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamimidothioate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted sulfonylcarbamimidothioate derivatives.

Scientific Research Applications

Methyl N’-(4-acetylphenyl)sulfonylcarbamimidothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonyl group.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl N’-(4-acetylphenyl)sulfonylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress or inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

Methyl N’-(4-acetylphenyl)sulfonylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl N'-(4-acetylphenyl)sulfonylcarbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S2/c1-7(13)8-3-5-9(6-4-8)17(14,15)12-10(11)16-2/h3-6H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISZAFKNXIIQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N=C(N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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